molecular formula C11H10BrNOS B2394739 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole CAS No. 1800013-50-6

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole

Cat. No.: B2394739
CAS No.: 1800013-50-6
M. Wt: 284.17
InChI Key: ZTRCUNJRDNNBAT-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a 2-methylphenyl group attached to the methoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to introduce the bromine atom. This is followed by the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: De-brominated thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the thiazole ring.

    2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the bromine and methoxy groups.

    5-Bromo-2-methyl-1,3-thiazole: Similar structure but without the methoxy group.

Uniqueness

5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole is unique due to the combination of its bromine, methoxy, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNOS/c1-8-4-2-3-5-9(8)7-14-11-13-6-10(12)15-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRCUNJRDNNBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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